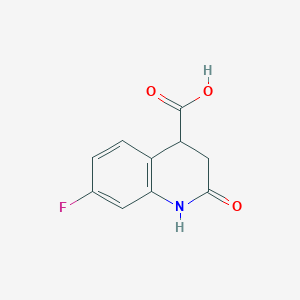
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives typically involves the introduction of fluoro and other substituents onto the quinoline nucleus. A common starting point is 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, from which various 7-substituted derivatives are prepared through reactions with acyclic and heterocyclic substituents linked via oxygen, nitrogen, or sulfur (Ziegler et al., 1989).
Molecular Structure Analysis
The molecular structure of quinolone derivatives is critical in determining their antibacterial efficacy. For instance, the synthesis and structural analysis of flumequine, a related antibacterial agent, provided insights into the importance of the fluoro substitution and the quinolone carboxylic acid moiety for antibacterial activity. The optically active form of flumequine was synthesized, and its absolute configuration was established through X-ray structures, illustrating the significance of stereochemistry in these compounds (Bálint et al., 1999).
Chemical Reactions and Properties
Quinolones undergo a variety of chemical reactions, including substitutions, cyclizations, and interactions with different reagents, to yield a diverse array of derivatives with potential antibacterial properties. For example, interaction of 3-mercaptopropionic acid with certain quinolone carboxylic acids in the presence of triethylamine can lead to novel heterocyclic compounds through a series of reductions and lactamizations (Al-huniti et al., 2007).
Physical Properties Analysis
The physical properties of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinolone nucleus. The crystal and molecular structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, for instance, have been elucidated through X-ray structural analysis, offering insights into the conformational preferences of these molecules and their potential interactions with bacterial targets (Rudenko et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, are crucial for their antibacterial activity. Studies have shown that the introduction of various substituents at specific positions on the quinolone core can significantly influence these compounds' ability to inhibit bacterial DNA gyrase, a key enzyme in bacterial DNA replication (Senthilkumar et al., 2008).
科学研究应用
Synthesis and Structural Analysis
- The synthesis of optically active forms of fluoroquinolones, such as flumequine, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been accomplished. The configurations of these compounds were established using X-ray structures, and enantiomeric excesses determined by 1H NMR analysis (Bálint et al., 1999).
Antibacterial Activity
- Several substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, including derivatives of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, have shown potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
Antimycobacterial Activities
- Novel fluoroquinolones, synthesized from similar compounds, have demonstrated significant in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis. These studies highlight their potential in treating tuberculosis and multi-drug resistant strains (Senthilkumar et al., 2009).
Photochemical Properties
- The photochemical behavior of quinolone derivatives, such as ciprofloxacin, which share structural similarities with 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has been studied, revealing interesting aspects like low-efficiency substitution and decarboxylation under various conditions (Mella et al., 2001).
Antitumor Activity
- Certain quinolone derivatives, obtained from similar compounds, have shown promising antitumor activity against human tumor cell lines, particularly breast carcinoma cell lines. This indicates their potential application in cancer treatment (El-Abadelah et al., 2007).
未来方向
属性
IUPAC Name |
7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-3,7H,4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOGWVAXXVNUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)F)NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)
![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)
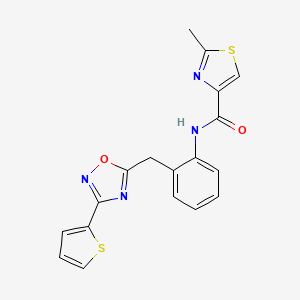
![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate](/img/structure/B2487809.png)
![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)
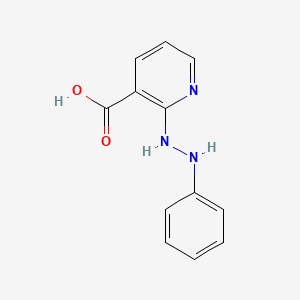
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2487813.png)
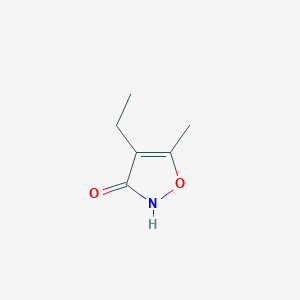
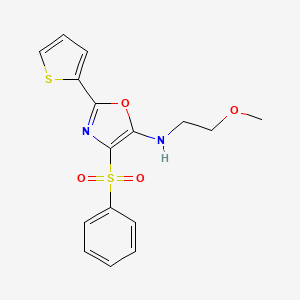
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)
![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)
![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)